molecular formula C8H6N2O B13026841 Cinnolin-6-ol CAS No. 100949-05-1

Cinnolin-6-ol

Cat. No.: B13026841
CAS No.: 100949-05-1
M. Wt: 146.15 g/mol
InChI Key: VITWLPFZOYHMOK-UHFFFAOYSA-N
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Description

Cinnolin-6-ol (CAS Number: 100949-05-1) is a chemical compound featuring the cinnoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The cinnoline nucleus is a bicyclic heterocycle that is isosteric with quinoline and is present in many compounds of significant pharmacological interest . While specific studies on this compound itself are less common in the available literature, the broader class of cinnoline derivatives has been extensively investigated. These compounds have demonstrated a wide spectrum of pharmacological properties in research settings, including antimicrobial , antifungal , anti-inflammatory , and antitumor activities . The 6-hydroxy substitution on the cinnoline ring is a key functional group that has been incorporated into various derivatives to modulate their biological activity and physicochemical properties. Researchers value this scaffold for its potential in the design and synthesis of new active molecules, particularly as analogs to quinoline derivatives . This product is intended for research purposes as a building block in drug discovery and chemical synthesis. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic procedures.

Properties

CAS No.

100949-05-1

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

cinnolin-6-ol

InChI

InChI=1S/C8H6N2O/c11-7-1-2-8-6(5-7)3-4-9-10-8/h1-5,11H

InChI Key

VITWLPFZOYHMOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=N2)C=C1O

Origin of Product

United States

Preparation Methods

Cyclization of Arylhydrazones and Related Precursors

One classical approach involves the cyclization of arylhydrazones or related intermediates under acidic or basic conditions, often followed by functional group transformations to introduce the hydroxyl group at the 6-position.

  • For example, the reaction of benzaldehyde derivatives with phenylhydrazine in glacial acetic acid forms hydrazones, which upon treatment with reagents like oxalyl chloride and subsequent base hydrolysis yield hydroxylated cinnoline derivatives such as 3-phenylcinnolin-4-ol, a close analog to this compound.

Tandem One-Pot Annulation Using Acetoacetanilides and Arylhydrazonopropanals

An advanced and sustainable method reported involves a tandem one-pot synthesis where 3-oxo-2-arylhydrazonopropanals react with acetoacetanilides in the presence of triethylamine in ethanol. This process, assisted by ultrasound or microwave irradiation, leads to the formation of cinnolin-6-one derivatives, which can be further modified to hydroxylated cinnolines.

  • Ultrasound and microwave techniques provide advantages such as shorter reaction times, higher yields, and better selectivity.

Intramolecular Cyclization from 3-Substituted Isoindolin-1-ones

A novel approach involves the nucleophilic addition of 2-cyanobenzaldehyde to 2-(2-nitrophenyl)acetonitrile or 2-nitroaniline derivatives, followed by intramolecular cyclization and rearrangement to yield cinnoline derivatives including hydroxylated forms. Triethylamine is critical to abstract protons and facilitate cyclization, while solvent choice (e.g., methanol with a small amount of dichloromethane) affects yield and purity.

  • This method allows for the synthesis of various substituted cinnolines with good yields (~79%).

Diazotization/Cyclization and Subsequent Functionalization

Starting from substituted anilines or acetophenones, nitration followed by reduction and diazotization/cyclization steps yield chloro-substituted cinnoline intermediates. These intermediates can be converted to hydroxylated cinnoline derivatives by treatment with nucleophiles such as methanolic sodium methoxide or hydrogenation to remove protecting groups.

Detailed Reaction Conditions and Optimization

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Tandem one-pot annulation 3-oxo-2-arylhydrazonopropanals + acetoacetanilides Triethylamine, ethanol, ultrasound/microwave Room temp or reflux, ultrasound/microwave irradiation High (varies by substrate) Ultrasound superior to conventional heating; microwave reduces time
Hydrazone cyclization Benzaldehyde + phenylhydrazine Glacial acetic acid, oxalyl chloride, KOH Water bath heating, stirring, ice quenching Moderate to good Multi-step; careful pH control needed
Intramolecular cyclization 2-cyanobenzaldehyde + 2-(2-nitrophenyl)acetonitrile Triethylamine, methanol, small DCM Room temp stirring, filtration ~79% Sensitive to light; solvent volume critical
Diazotization/cyclization Substituted acetophenones/anilines POCl3, 2-fluoro-3-substituted boronic acid, Pd/C Reflux, hydrogenation Good Functional group tolerance; requires purification

Mechanistic Insights

  • Triethylamine plays a crucial role in abstracting α-protons adjacent to electron-withdrawing groups (e.g., nitrile, nitro), generating nucleophilic species that initiate cyclization.
  • The formation of isoindolin-1-one intermediates precedes rearrangement to the cinnoline core.
  • Microwave and ultrasound irradiation enhance reaction kinetics by promoting efficient energy transfer and reducing side reactions.
  • Hydroxylation at the 6-position can be achieved via nucleophilic displacement or by selective reduction/hydrolysis of intermediates bearing chloro or methoxy substituents.

Representative Experimental Data

Compound Starting Material(s) Key Step Yield (%) Melting Point (°C) Characterization Techniques
3-Phenylcinnolin-4-ol Benzaldehyde + phenylhydrazine Cyclization, oxalyl chloride treatment, KOH hydrolysis Not specified Not specified TLC, NMR, IR
2-(2-Nitrophenyl)-2-(3-oxoisoindolin-1-yl)acetonitrile 2-Cyanobenzaldehyde + 2-(2-nitrophenyl)acetonitrile Nucleophilic addition, cyclization 79% 203 1H NMR, 13C NMR, IR
Cinnolin-6-one derivatives 3-oxo-2-arylhydrazonopropanals + acetoacetanilide Tandem annulation High Varies NMR, MALDI-TOF, X-ray

Summary of Advantages and Challenges

Aspect Advantages Challenges
Tandem one-pot synthesis Efficient, sustainable, high selectivity, reduced waste Requires optimization of heating mode and base concentration
Hydrazone cyclization Straightforward, uses readily available reagents Multi-step, purification needed
Intramolecular cyclization Good yields, mild conditions Sensitive intermediates, solvent effects critical
Diazotization/cyclization Versatile for functionalization Requires careful handling of reagents and intermediates

Chemical Reactions Analysis

Types of Reactions: Cinnolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Properties

Cinnolin-6-ol exhibits a broad spectrum of pharmacological activities:

  • Antimicrobial Activity : Research indicates that cinnoline derivatives possess significant antibacterial and antifungal properties. For instance, compounds derived from this compound have demonstrated efficacy against Staphylococcus aureus, Escherichia coli, and fungal strains such as Candida albicans and Aspergillus niger .
  • Anticancer Activity : Cinnolin derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Studies show that certain cinnoline derivatives can induce apoptosis in leukemia cells and inhibit topoisomerase activity, which is crucial for DNA replication .
  • Anti-inflammatory Effects : this compound has been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are involved in the inflammatory process. This makes it a candidate for treating inflammatory diseases .

Synthetic Strategies

The synthesis of this compound and its derivatives involves various methodologies:

  • Cyclization Reactions : Common synthetic routes include the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This method allows for the introduction of various substituents that enhance biological activity .
  • Functionalization : Modifications at different positions on the cinnoline ring can significantly alter the compound's pharmacological profile. For example, halogenation at specific positions has been linked to improved antibacterial activity .

Antimicrobial Efficacy

A study conducted by Szumilak et al. (2019) evaluated a series of cinnoline derivatives against multiple bacterial strains, demonstrating that halogen-substituted derivatives exhibited enhanced antimicrobial activity compared to unsubstituted compounds. The minimum inhibitory concentration (MIC) values ranged from 12.5 to 50 μg/mL across different strains .

Anticancer Potential

In a notable case study, a derivative of this compound was tested against 60 human cancer cell lines by the National Cancer Institute. The results indicated strong cytotoxicity, particularly against leukemia cells, highlighting the potential of cinnoline derivatives as anticancer agents .

Anti-inflammatory Activity

Research has shown that certain cinnoline derivatives possess significant anti-inflammatory effects in vitro. These compounds were evaluated for their ability to inhibit COX enzymes, with some exhibiting lower ulcerogenicity compared to standard anti-inflammatory drugs like naproxen .

Mechanism of Action

The mechanism of action of cinnolin-6-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its antimicrobial or antitumor effects. The exact molecular targets may vary depending on the specific derivative and its application. For example, some cinnoline derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

6-Nitro-4-Cinnolinol

  • Molecular Formula : C₈H₅N₃O₃
  • CAS Number : 7387-19-1
  • Molecular Weight : 191.14 g/mol
  • Key Features: Substituted with a nitro (-NO₂) group at position 6 and a hydroxyl group at position 4. High purity (95+%) makes it suitable for synthetic applications and pharmacological studies .
  • Applications : Used as a precursor in organic synthesis and pharmaceutical research.
  • Structural Contrast: Unlike Cinnolin-6-ol, the hydroxyl group is at position 4, altering electronic distribution and reactivity.

6-Ethynylcinnoline

  • Molecular Formula : C₁₀H₆N₂
  • CAS Number : 318276-71-0
  • Molecular Weight : 154.17 g/mol
  • Key Features :
    • Contains an ethynyl (-C≡CH) substituent at position 6.
    • Used in laboratory research, with safety protocols for inhalation and skin contact .
  • Applications : Acts as a building block in metal-organic frameworks (MOFs) or click chemistry.
  • Structural Contrast: Lack of a hydroxyl group reduces polarity compared to this compound, impacting solubility and intermolecular interactions.

6-Methoxyquinolin-8-ol

  • Molecular Formula: C₁₀H₉NO₂
  • CAS Number: Not explicitly provided (see ).
  • Molecular Weight : 175.19 g/mol
  • Key Features: A quinoline derivative with methoxy (-OCH₃) and hydroxyl groups at positions 6 and 8, respectively. Predicted collision cross-sections (CCS) suggest utility in mass spectrometry-based analytics .
  • Applications: Potential use in coordination chemistry or as a fluorescent probe.
  • Structural Contrast: Quinoline’s single nitrogen atom (vs. cinnoline’s two adjacent nitrogens) reduces basicity and alters aromaticity.

6-Methoxy-1-methylisoquinolin-3-ol

  • Molecular Formula: C₁₁H₁₁NO₂
  • CAS Number: Not explicitly provided (see ).
  • Molecular Weight : 189.21 g/mol
  • Key Features: Isoquinoline backbone with methoxy and methyl groups at positions 6 and 1, respectively. SMILES notation: CC1=C2C=CC(=CC2=CC(=O)N1)OC .
  • Applications : Investigated in drug discovery for kinase inhibition or antimicrobial activity.
  • Structural Contrast: The isoquinoline scaffold shifts nitrogen positions, affecting hydrogen-bonding capabilities compared to cinnoline.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications
This compound C₈H₆N₂O 146.15 -OH at position 6 N/A Research, Pharmacology
6-Nitro-4-Cinnolinol C₈H₅N₃O₃ 191.14 -NO₂ at 6, -OH at 4 7387-19-1 Synthetic precursor
6-Ethynylcinnoline C₁₀H₆N₂ 154.17 -C≡CH at 6 318276-71-0 MOFs, Click chemistry
6-Methoxyquinolin-8-ol C₁₀H₉NO₂ 175.19 -OCH₃ at 6, -OH at 8 N/A Analytical chemistry
6-Methoxy-1-methylisoquinolin-3-ol C₁₁H₁₁NO₂ 189.21 -OCH₃ at 6, -CH₃ at 1 N/A Drug discovery

Biological Activity

Cinnolin-6-ol, a compound belonging to the cinnoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique heterocyclic structure, which contributes to its biological activity. The molecular formula is C8H6N2OC_8H_6N_2O, and it features a hydroxyl group (-OH) at the 6-position of the cinnoline ring, which is critical for its pharmacological properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated that derivatives of cinnoline can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Activity
This compoundStaphylococcus aureusModerate Inhibition
This compoundEscherichia coliSignificant Inhibition
Cinnolin DerivativesBacillus subtilisStrong Inhibition

Research indicates that the presence of electron-withdrawing groups enhances antibacterial activity, while electron-donating groups may reduce it .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been extensively studied. It has been shown to inhibit the denaturation of proteins, which is a key mechanism in inflammation.

This compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions contribute to its potential as an anti-inflammatory agent.

Analgesic Activity

Cinnolin derivatives have also been explored for their analgesic properties. A study highlighted that certain analogues could inhibit binding to benzodiazepine receptors, suggesting potential use in pain management .

Compound Analgesic Activity
Pyrazolo[4,3-c]cinnolinSignificant inhibition in pain models

Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study: Antitumor Effects

In vitro studies on human lung adenocarcinoma cells demonstrated that this compound significantly reduced cell viability and migration at concentrations as low as 100 µM. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways .

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